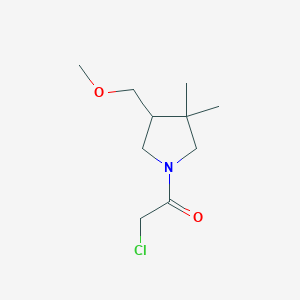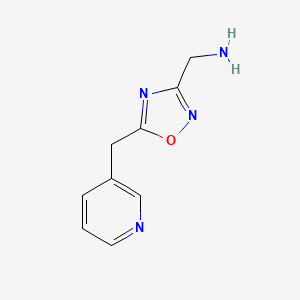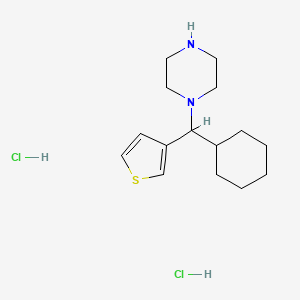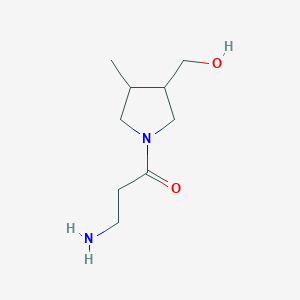
1-(4-(甲氧基甲基)-3,3-二甲基吡咯烷-1-基)-2-氯乙酮
描述
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one (2C-1) is a chemical compound with a wide range of applications in scientific research. 2C-1 is a synthetic compound that has been used for many years in laboratory experiments due to its unique properties. 2C-1 is a member of the pyrrolidinone family and is a versatile molecule that has been used for a variety of purposes. 2C-1 is a relatively simple molecule and is relatively inexpensive to produce. It has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology.
科学研究应用
吲哚衍生物的合成
吲哚衍生物由于存在于各种天然产物和药物中,在制药行业中具有重要意义。 所讨论的化合物可用于合成吲哚衍生物,这对于开发治疗癌症、微生物感染和各种疾病的药物至关重要 。这些衍生物表现出各种生物学重要特性,使其在药物化学领域中具有价值。
抗菌剂的开发
1-(4-(甲氧基甲基)-3,3-二甲基吡咯烷-1-基)-2-氯乙酮的结构复杂性使其成为创建新型抗菌剂的潜在候选者。 其在合成具有抗菌特性的化合物中的应用可能导致开发针对金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌和化脓性链球菌等病原体的全新疗法 。
作用机制
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is a versatile compound that can be used in a variety of ways in scientific research. It has been used in the synthesis of various compounds and polymers, as well as in the synthesis of peptides and amino acids. Additionally, it has been used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. The mechanism of action of 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is not well understood, but it is believed to act as a nucleophile, attacking electrophilic substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one are not well understood. However, it is believed to have a variety of effects on the body, including the stimulation of metabolism, the regulation of gene expression, and the modulation of cell signaling pathways. Additionally, it has been shown to have an effect on the cardiovascular system, including the ability to reduce blood pressure and heart rate.
实验室实验的优点和局限性
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one has a number of advantages and limitations when used in laboratory experiments. The main advantage of 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is its low cost and ease of synthesis. Additionally, it is a relatively simple molecule and is relatively stable in aqueous solutions. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively low solubility in water and is not very soluble in organic solvents. Additionally, it is not very stable in acidic or basic solutions.
未来方向
The potential applications of 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one in scientific research are numerous. As the mechanism of action of 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is further elucidated, it could be used in the development of new drugs and therapies. Additionally, its ability to modulate cell signaling pathways could be used to develop new treatments for a variety of diseases. Additionally, its ability to regulate gene expression could be used to develop new genetically modified organisms. Finally, its ability to stimulate metabolism could be used to develop new treatments for metabolic disorders.
属性
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2)7-12(9(13)4-11)5-8(10)6-14-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWRBTHTLOMSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1COC)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-cyano-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B1481296.png)




![5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1481302.png)







